Octadecanoic acid, 9-hydroxy-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanoic acid, 9-hydroxy-, (S)-, also known as (S)-9-hydroxystearic acid, is a hydroxy fatty acid derived from octadecanoic acid. This compound is characterized by the presence of a hydroxyl group at the 9th carbon position in the stearic acid chain. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-9-hydroxystearic acid can be achieved through various methods. One common approach involves the hydroxylation of stearic acid using specific catalysts and reaction conditions. For instance, the use of enzymes such as lipoxygenases can facilitate the regioselective hydroxylation of stearic acid to produce (S)-9-hydroxystearic acid .
Industrial Production Methods
Industrial production of (S)-9-hydroxystearic acid typically involves the biotransformation of stearic acid using microbial or enzymatic processes. These methods are preferred due to their high selectivity and environmentally friendly nature. The use of genetically engineered microorganisms can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-9-hydroxystearic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 9-ketostearic acid or 9-carboxystearic acid.
Reduction: Formation of stearic acid.
Substitution: Formation of various substituted stearic acid derivatives.
Scientific Research Applications
(S)-9-hydroxystearic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable plastics, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of (S)-9-hydroxystearic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors involved in lipid metabolism and cellular signaling. For example, it has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid homeostasis and inflammation .
Comparison with Similar Compounds
Similar Compounds
9-hydroxyoctadecanoic acid: An enantiomer of (S)-9-hydroxystearic acid with similar chemical properties but different biological activities.
10-hydroxy-9-(phosphonooxy)octadecanoic acid: A structurally related compound with distinct functional groups and biological functions.
Uniqueness
(S)-9-hydroxystearic acid is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer. Its ability to selectively interact with molecular targets makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
64144-76-9 |
---|---|
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
(9S)-9-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m0/s1 |
InChI Key |
RKHXDCVAPIMDMG-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCCCCC[C@@H](CCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.